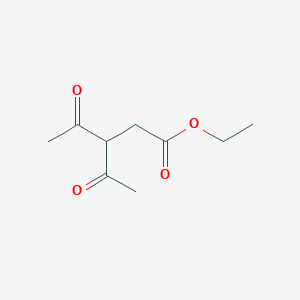
3-乙酰基-4-氧代戊酸乙酯
描述
Ethyl 3-acetyl-4-oxopentanoate is a chemical compound with the molecular formula C9H14O4 . It is also known by other names such as Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester, and Ethyl 3-acetyllevulinate .
Molecular Structure Analysis
The molecular weight of Ethyl 3-acetyl-4-oxopentanoate is 186.20 g/mol . The InChI code for this compound is InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3 . The Canonical SMILES for this compound is CCOC(=O)CC(C(=O)C)C(=O)C .
Physical And Chemical Properties Analysis
The density of Ethyl 3-acetyl-4-oxopentanoate is approximately 1.1 g/cm^3 . The boiling point is around 286.2°C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors . It has 6 freely rotating bonds . The polar surface area is 60 Å^2 .
科学研究应用
聚合催化剂:3-乙酰基-4-氧代戊酸乙酯衍生物因其在聚合过程中的作用而受到探索。例如,Lochmann 和 Trekoval (1981) 的一项研究讨论了 β-酮酯(如 2,2,4-三甲基-3-氧代戊酸乙酯)与叔丁醇钠的裂解,这会迅速诱导甲基丙烯酸甲酯(一种用于制造各种聚合物的常见单体)的聚合 (Lochmann & Trekoval, 1981)。
酶催化不对称还原:使用 3-乙酰基-4-氧代戊酸乙酯衍生物的酶催化还原一直是研究的重点。清水等人(1990 年)描述了微生物醛还原酶在有机溶剂-水两相体系中对 4-氯-3-氧代丁酸乙酯进行立体选择性还原。这项研究有助于理解基于酶的不对称合成,这在制药工业中对于生产光学活性化合物至关重要 (Shimizu et al., 1990)。
γ-氨基-β-烯胺酸酯的合成:Mangelinckx 等人(2005 年)探索了 3-叠氮基-4-氧代戊酸乙酯与伯胺的缩合,导致产生 4-亚氨基-3-氨基-2-戊烯酸乙酯。这项研究突出了该化合物在合成新型有机结构中的用途,这些结构可能在药物化学中具有潜在应用 (Mangelinckx et al., 2005)。
生物燃料中的燃烧动力学:Ghosh 等人(2018 年)对乙酰丙酸乙酯(3-乙酰基-4-氧代戊酸乙酯的衍生物)的燃烧动力学进行了研究。他们调查了其作为潜在生物燃料的特性,提供了对其燃烧行为和作为可再生能源的可能应用的见解 (Ghosh et al., 2018)。
用于药物合成的生物催化剂研究:赵金梅(2008 年)总结了生物催化剂方法合成乙基 (R)-2-羟基-4-苯基丁酸酯 [(R)-HPBE](合成 ACE 抑制剂的关键中间体)的合成路线和研究进展。这证明了 3-乙酰基-4-氧代戊酸乙酯衍生物在合成临床重要药物中的重要性 (Zhao Jin-mei, 2008)。
属性
IUPAC Name |
ethyl 3-acetyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGFIBABDQHCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044863 | |
| Record name | Ethyl 3-acetyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-acetyl-4-oxopentanoate | |
CAS RN |
18835-02-4 | |
| Record name | Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18835-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-acetyl-4-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-acetyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl-3-acetyl-4-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-ACETYL-4-OXOPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJG1YUM53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 3-acetyl-4-oxopentanoate in the synthesis of curcumin derivatives?
A1: Ethyl 3-acetyl-4-oxopentanoate serves as a reactant in the aldol condensation reaction with substituted benzaldehydes to produce curcumin derivatives []. This reaction is crucial for creating the central diketone moiety found in curcuminoids, which is believed to be important for their biological activity.
Q2: How does the structure of the synthesized curcumin derivatives relate to their activity against castration-resistant prostate cancer cells?
A2: The study [] investigated the structure-activity relationship (SAR) by synthesizing 20 curcumin derivatives with varying halogen and nitrogen substitutions. The researchers found that compounds with specific substitutions (compounds "p" and "s") exhibited enhanced inhibitory activity against 22Rv1 prostate cancer cells compared to dimethylcurcumin. Additionally, these compounds demonstrated a stronger ability to suppress the androgen receptor, a key target in castration-resistant prostate cancer. While the exact mechanism of action remains to be elucidated, these findings suggest that specific structural modifications on the curcumin scaffold, achieved through the use of Ethyl 3-acetyl-4-oxopentanoate during synthesis, can significantly impact the compound's efficacy against this type of cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

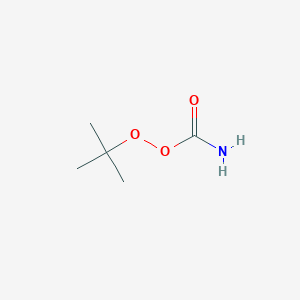
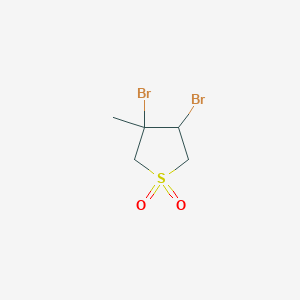

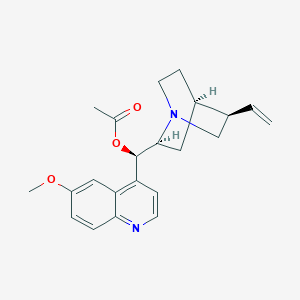

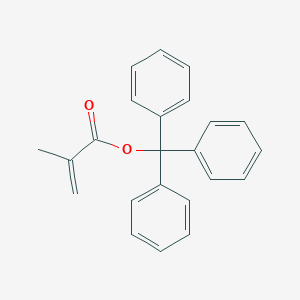
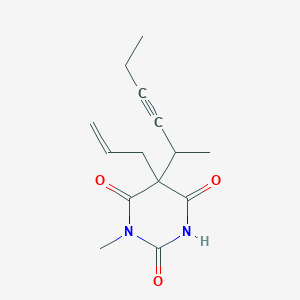
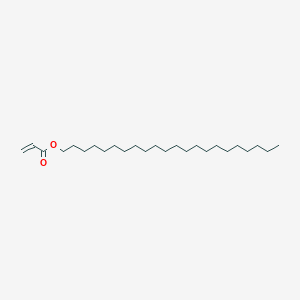

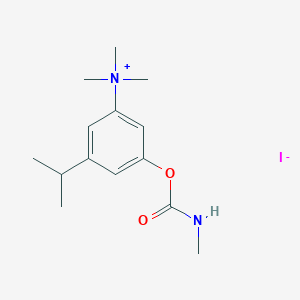
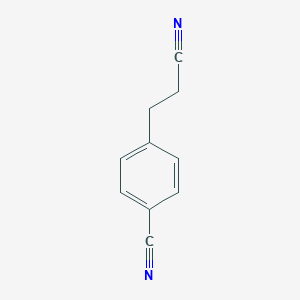


![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)